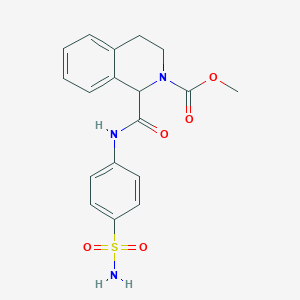

![molecular formula C9H13ClN2O2 B2410666 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2344680-99-3](/img/structure/B2410666.png)

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

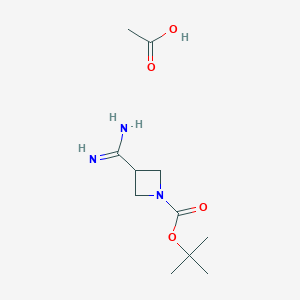

“8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is a chemical compound . It is related to the class of hydrazone derivatives, which are known to exhibit a wide variety of biological activities including anti-microbial .

Synthesis Analysis

The synthesis of related compounds involves condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This leads to the generation of hydrazone derivatives in 80–92% yield . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by 1H, 13C NMR, Mass and IR spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group . The α-hydrogen atom of hydrazones is more acidic as compared to ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a molecular weight of 180.21 g/mol and a formula of C9H12N2O2 . .Applications De Recherche Scientifique

Catalytic Synthesis

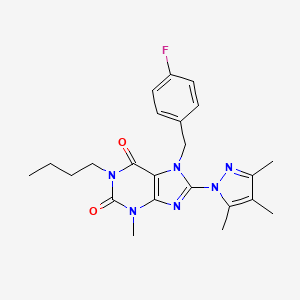

The compound serves as an intermediate in novel catalytic synthesis methods. For instance, it's used in the tandem hydroformylation-cyclization sequence for synthesizing bicyclic imidazole derivatives. This represents a novel one-pot catalytic synthesis approach, highlighting the compound's role in facilitating efficient chemical reactions and synthesis processes (Bäuerlein et al., 2009).

Synthesis of Heterocyclic Compounds

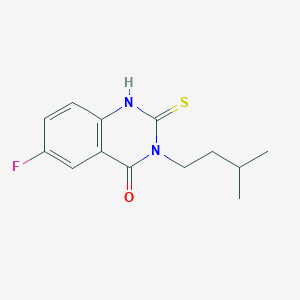

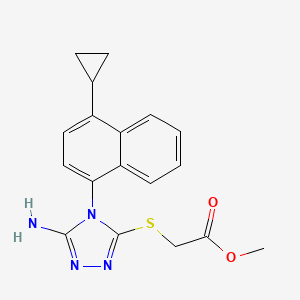

The compound is involved in the synthesis of various heterocyclic compounds. For example, its derivatives are used in the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, which are vital in exploring new pharmacologically active agents and advancing molecular diversity in drug discovery (Bakhite et al., 2005).

Farnesyltransferase Inhibitors

The compound is key in the synthesis of farnesyltransferase inhibitor analogues. These analogues, especially those based on the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, have shown improved in vivo metabolic stability, indicating their potential in therapeutic applications (Dinsmore et al., 2000).

Antifungal and Antimicrobial Activities

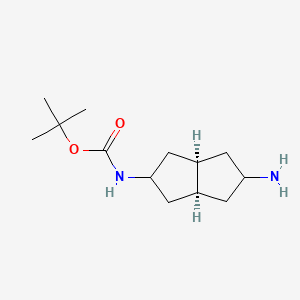

The derivatives of the compound have been synthesized and shown notable antifungal and antimicrobial activities. For instance, hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited significant anticandidal activity and cytotoxicity in vitro, suggesting their potential use in treating fungal infections (Ozdemir et al., 2010). Another study highlighted the antimicrobial evaluation of dihydropyrimidine-5-carboxylic acids derivatives, emphasizing their significant antibacterial and antifungal activities (Shastri & Post, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research into “8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” and related compounds could involve further exploration of their antimicrobial properties . There is also potential for these compounds to be developed into novel anti-infective drugs .

Propriétés

IUPAC Name |

8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;/h5-6H,2-4H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJBARIBQJPANZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN2C1=NC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)

![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2410589.png)

![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B2410590.png)

![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2410592.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)

![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)

![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)

![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)